molecular formula C17H13BrN2O2S B3685365 2-{2-[(4-Bromophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid

2-{2-[(4-Bromophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid

Cat. No.: B3685365
M. Wt: 389.3 g/mol
InChI Key: VDBUBHNBPHODII-UHFFFAOYSA-N
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Description

2-{2-[(4-Bromophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Bromophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 4-Bromophenylamine: This can be achieved by the bromination of aniline.

    Formation of Thiazole Ring: The 4-bromophenylamine is then reacted with a thioamide and a haloketone to form the thiazole ring.

    Introduction of Acetic Acid Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Bromophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{2-[(4-Bromophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA, leading to the disruption of cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[2-(4-bromoanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c18-12-6-8-13(9-7-12)19-17-20-16(11-4-2-1-3-5-11)14(23-17)10-15(21)22/h1-9H,10H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBUBHNBPHODII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[(4-Bromophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid
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2-{2-[(4-Bromophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid
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2-{2-[(4-Bromophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid
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2-{2-[(4-Bromophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid
Reactant of Route 5
2-{2-[(4-Bromophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid
Reactant of Route 6
2-{2-[(4-Bromophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid

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